molecular formula C21H19N5O3 B482221 N-(2-{(2Z)-2-[1-(2-cyanoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-2-methylbenzamide (non-preferred name) CAS No. 488743-49-3

N-(2-{(2Z)-2-[1-(2-cyanoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-2-methylbenzamide (non-preferred name)

Cat. No.: B482221
CAS No.: 488743-49-3
M. Wt: 389.4g/mol
InChI Key: SMLCRHFZLCTUEG-UHFFFAOYSA-N
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Description

N-(2-{(2Z)-2-[1-(2-cyanoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{(2Z)-2-[1-(2-cyanoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-2-methylbenzamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indole derivative with hydrazine or a hydrazine derivative.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the hydrazone intermediate with 2-methylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{(2Z)-2-[1-(2-cyanoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-{(2Z)-2-[1-(2-cyanoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-2-methylbenzamide likely involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in key biological processes.

    Receptor Binding: It could bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{(2Z)-2-[1-(2-cyanoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-2-methylbenzamide: This compound is unique due to its specific structural features and potential biological activities.

    Indole Derivatives: Other indole derivatives with similar structures may exhibit comparable biological activities but differ in their specific chemical properties and applications.

Uniqueness

N-(2-{(2Z)-2-[1-(2-cyanoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-2-methylbenzamide is unique due to its combination of an indole core, cyanoethyl group, hydrazone linkage, and benzamide moiety

Properties

CAS No.

488743-49-3

Molecular Formula

C21H19N5O3

Molecular Weight

389.4g/mol

IUPAC Name

N-[2-[[1-(2-cyanoethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-2-methylbenzamide

InChI

InChI=1S/C21H19N5O3/c1-14-7-2-3-8-15(14)20(28)23-13-18(27)24-25-19-16-9-4-5-10-17(16)26(21(19)29)12-6-11-22/h2-5,7-10,29H,6,12-13H2,1H3,(H,23,28)

InChI Key

SMLCRHFZLCTUEG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CCC#N)O

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CCC#N)O

Origin of Product

United States

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